N-[(1R*,4R*)-4-Aminocyclohexyl]isobutyramide hydrochloride
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Overview
Description
N-[(1R,4R,4R)-4-Aminocyclohexyl]isobutyramide hydrochloride. This compound is known for its unique structure and properties, which make it a valuable tool in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(1R,4R)-4-Aminocyclohexyl]isobutyramide hydrochloride typically involves the reaction of isobutyryl chloride with 4-aminocyclohexylamine under controlled conditions,4R)-4-Aminocyclohexyl]isobutyramide hydrochloride. The reaction is usually carried out in an organic solvent, such as dichloromethane, and requires the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction,4R)-4-Aminocyclohexyl]isobutyramide hydrochloride.
Industrial Production Methods: In an industrial setting, the production of N-[(1R,4R)-4-Aminocyclohexyl]isobutyramide hydrochloride may involve large-scale reactions using specialized equipment to ensure consistent quality and yield,4R)-4-Aminocyclohexyl]isobutyramide hydrochloride. The process may also include purification steps, such as recrystallization or chromatography, to obtain the pure compound,4R)-4-Aminocyclohexyl]isobutyramide hydrochloride.
Chemical Reactions Analysis
Types of Reactions: N-[(1R,4R)-4-Aminocyclohexyl]isobutyramide hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions,4R)-4-Aminocyclohexyl]isobutyramide hydrochloride.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2),4R)-4-Aminocyclohexyl]isobutyramide hydrochloride.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used,4R)-4-Aminocyclohexyl]isobutyramide hydrochloride.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines,4R)-4-Aminocyclohexyl]isobutyramide hydrochloride.
Major Products Formed:
Oxidation: The oxidation of N-[(1R,4R)-4-Aminocyclohexyl]isobutyramide hydrochloride can lead to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
N-[(1R,4R)-4-Aminocyclohexyl]isobutyramide hydrochloride has a wide range of applications in scientific research,4R)-4-Aminocyclohexyl]isobutyramide hydrochloride. It is used as a building block in organic synthesis, a reagent in chemical reactions, and a tool in biological studies. In medicine, it has potential applications in drug development and as a therapeutic agent. In industry, it is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism by which N-[(1R,4R)-4-Aminocyclohexyl]isobutyramide hydrochloride exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological or chemical changes. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-[(1R,4R)-4-Aminocyclohexyl]isobutyramide hydrochloride is unique in its structure and properties compared to other similar compounds,4R)-4-Aminocyclohexyl]isobutyramide hydrochloride. Some similar compounds include N-[(1R,4R)-4-Aminocyclohexyl]propionamide hydrochloride and N-[(1R,4R)-4-Aminocyclohexyl]butyramide hydrochloride. These compounds share a similar core structure but differ in their side chains, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
N-(4-aminocyclohexyl)-2-methylpropanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.ClH/c1-7(2)10(13)12-9-5-3-8(11)4-6-9;/h7-9H,3-6,11H2,1-2H3,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIIJOXTVVNIRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1CCC(CC1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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